molecular formula C18H15NO5 B5821528 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate

2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate

Cat. No.: B5821528
M. Wt: 325.3 g/mol
InChI Key: APQVEHZNHDPBPS-IZZDOVSWSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group, a 4-nitrophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: 2-(4-methylphenyl)-2-oxoethyl 3-(4-aminophenyl)acrylate.

    Reduction: 2-(4-methylphenyl)-2-hydroxyethyl 3-(4-nitrophenyl)acrylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl 3-(4-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.

    2-(4-methylphenyl)-2-hydroxyethyl 3-(4-nitrophenyl)acrylate: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is unique due to the presence of both a nitro group and an acrylate moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-13-2-7-15(8-3-13)17(20)12-24-18(21)11-6-14-4-9-16(10-5-14)19(22)23/h2-11H,12H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQVEHZNHDPBPS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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